This compound is primarily synthesized for use in organic chemistry and medicinal chemistry research. It serves as a versatile building block for the development of more complex molecules and has been investigated for potential biological activities, including antimicrobial and anticancer properties.
The synthesis of 4-(((Piperidin-4-ylmethyl)thio)methyl)pyridine hydrochloride typically involves two key steps:
In industrial settings, similar synthetic routes are employed, but with considerations for scalability and purity. High-purity reagents are used, and purification techniques such as recrystallization or chromatography are applied to achieve the desired product quality.
The molecular structure of 4-(((Piperidin-4-ylmethyl)thio)methyl)pyridine hydrochloride can be described as follows:
The compound exhibits specific spatial arrangements that influence its reactivity and biological interactions. The presence of both nitrogen and sulfur atoms contributes to its potential interactions with various biological targets.
4-(((Piperidin-4-ylmethyl)thio)methyl)pyridine hydrochloride can participate in several chemical reactions:
The melting point and boiling point data are not explicitly provided in the sources but can be determined through experimental methods during synthesis or characterization phases .
4-(((Piperidin-4-ylmethyl)thio)methyl)pyridine hydrochloride has diverse applications in scientific research:
4-(((Piperidin-4-ylmethyl)thio)methyl)pyridine hydrochloride (CAS 1417793-34-0) represents a strategically engineered hybrid molecule that integrates two nitrogen-containing heterocycles—piperidine and pyridine—linked via a methylthioether bridge. This molecular architecture merges the basicity of both rings with the flexible, hydrophobic character of the thioether linkage, creating a versatile pharmacophore. The hydrochloride salt form enhances aqueous solubility, facilitating biological evaluation and pharmaceutical formulation [4] [5]. The compound’s design leverages the piperidine ring’s propensity for target engagement (e.g., GPCRs, ion channels) and the pyridine ring’s capacity for π-stacking and hydrogen bonding, positioning it as a privileged scaffold in CNS and antimicrobial drug discovery [4] [9].
This compound belongs to a broader class of piperidine-pyridine hybrids characterized by variable linker chemistries and substitution patterns. Its defining structural feature is the –CH₂–S–CH₂– spacer connecting the piperidine C4 and pyridine C4 positions, distinguishing it from direct C–S-linked analogs (e.g., 4-((piperidin-4-ylmethyl)thio)pyridine hydrochloride, CAS 1417793-98-6) [2] [3]. Key molecular descriptors include:
Table 1: Structural Comparison of Piperidine-Pyridine Hybrids
| Compound Name | CAS Number | Molecular Formula | Linker Chemistry | SMILES |
|---|---|---|---|---|
| 4-(((Piperidin-4-ylmethyl)thio)methyl)pyridine hydrochloride | 1417793-34-0 | C₁₂H₁₉ClN₂S | –CH₂–S–CH₂– | C1(CSCC2CCNCC2)=CC=NC=C1.Cl |
| 4-((Piperidin-4-ylmethyl)thio)pyridine hydrochloride | 1417793-98-6 | C₁₁H₁₇ClN₂S | –S–CH₂– (direct aryl-thioether) | C1(SCC2CCNCC2)=CC=NC=C1.Cl |
The extended methylene spacer in the target compound confers greater conformational flexibility than direct thioether-linked analogs, potentially enabling optimized target binding [5].
The thioether (–CH₂–S–CH₂–) linker in this compound serves multiple strategic functions:
Table 2: Physicochemical Impact of Thioether vs. Ether Linkers
| Property | –CH₂–S–CH₂– Linker | –CH₂–O–CH₂– Analog | Biological Implication |
|---|---|---|---|
| Bond Length (C-S/C-O) | 1.82 Å | 1.41 Å | Altered distance between pharmacophores |
| Van der Waals Volume | 29 ų | 20 ų | Enhanced hydrophobic pocket filling |
| Dipole Moment | ~1.5 D | ~1.4 D | Subtle polarity differences |
| logP Contribution | +0.4 to +0.6 | Baseline | Improved passive diffusion |
Positional isomerism profoundly influences the target affinity and physicochemical behavior of piperidine-pyridine hybrids. The para-substituted target compound (pyridine C4) exhibits distinct properties compared to meta- or ortho-isomers:
Experimental data highlights stark contrasts with the meta-linked analog (CAS 1417793-98-6):
Piperidine-pyridine hybrids emerged prominently in the 2010s as scaffolds for kinase inhibitors and neuroactive agents. The target compound’s design reflects three evolutionary trends:
Table 3: Evolution of Piperidine-Pyridine Hybrids in Drug Discovery
| Generation | Time Period | Linker Chemistry | Exemplar Compound | Primary Therapeutic Focus |
|---|---|---|---|---|
| 1st | 2005–2010 | –O–CH₂– | 4-(Piperidin-4-ylmethoxy)pyridines | Kinase inhibition |
| 2nd | 2010–2015 | –S–CH₂– (direct) | 4-((Piperidin-4-ylmethyl)thio)pyridine | CNS agents |
| 3rd | 2015–present | –CH₂–S–CH₂– | Target compound (CAS 1417793-34-0) | Multitarget ligands |
Recent applications exploit the scaffold’s dual hydrogen-bonding capacity (pyridine N and piperidine N⁺–H) for protein interactions, aligning with the "privileged scaffold" paradigm in fragment-based drug design [4] [9].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: